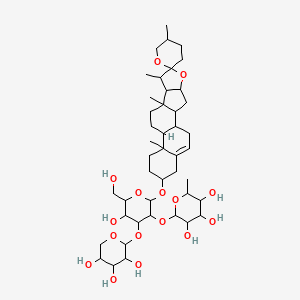
Ophiopogonin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophiopogonin D is a steroidal saponin extracted from the roots of Liriope muscari (Decne.) Baily, a plant belonging to the Liliaceae family. This compound is known for its strong anti-inflammatory, immunopharmacological, and cardioprotective activities. It has also been studied as a candidate agent for cancer metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ophiopogonin D is typically isolated from the roots of Liriope muscari using a 70% ethanol extract. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant roots, followed by purification using high-performance liquid chromatography (HPLC). The compound’s quality is confirmed by NMR and HPLC analyses .
Análisis De Reacciones Químicas
Types of Reactions: Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities, such as increased anti-inflammatory and anticancer properties .
Aplicaciones Científicas De Investigación
Pharmacological Activities
OP-D exhibits a wide range of pharmacological activities, including:
- Anti-cancer Effects : OP-D has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including laryngocarcinoma and colorectal cancer. Studies indicate that OP-D can suppress the expression of oncogenes and activate tumor suppressor pathways, such as p53, leading to reduced cell viability and increased apoptosis in cancer cells .
- Bone Protection : Research indicates that OP-D may be beneficial in treating osteoporosis by reducing oxidative stress and bone resorption markers. In vitro studies demonstrated that OP-D decreased reactive oxygen species (ROS) levels and improved osteogenic differentiation in pre-osteoblast cells .
- Cardiovascular Protection : OP-D has been noted for its protective effects against myocardial injury and other cardiovascular conditions. It mitigates oxidative stress and inflammation in cardiomyocytes, suggesting potential applications in treating heart diseases .
- Anti-inflammatory Effects : OP-D exhibits significant anti-inflammatory properties, which may be beneficial in conditions like diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD). It has been shown to reduce inflammatory cytokines and improve renal function in diabetic models .
Diabetic Nephropathy
A study on streptozotocin-induced diabetic nephropathy rats revealed that OP-D treatment significantly improved renal function by decreasing serum creatinine levels and reversing oxidative damage. Histopathological examinations showed improved glomerular architecture following OP-D administration, highlighting its potential as a therapeutic agent for diabetic kidney disease .
Osteoporosis
In a murine ovariectomized model of osteoporosis, OP-D treatment resulted in reduced serum levels of bone degradation markers like CTX-1. The compound's antioxidative properties were linked to its ability to enhance bone density and prevent osteoporosis progression .
Cancer Treatment
In vitro studies on human laryngocarcinoma cells demonstrated that OP-D inhibited cell proliferation in a dose-dependent manner. The compound was effective at concentrations of 25 µmol/L and above, significantly reducing cell viability after 12 and 24 hours of treatment . Additionally, it induced apoptosis through the activation of p53 signaling pathways, suggesting its role as a potential anti-cancer agent .
Comparative Data Table
Mecanismo De Acción
Ophiopogonin D exerts its effects through various molecular targets and pathways. It has been shown to induce autophagy and possess anti-thrombotic activity by down-regulating the increased mRNA expression levels of tissue factor (TF) and interleukin-6 (IL-6) . These actions contribute to its anti-inflammatory and cardioprotective effects.
Comparación Con Compuestos Similares
Ophiopogonin D is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:
- This compound’
- Gracillin
- Polyphyllin D
- Dioscin
- Polyphyllin II
- Polyphyllin E
- Polyphyllin F
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C44H70O16 |
|---|---|
Peso molecular |
855 g/mol |
Nombre IUPAC |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
Clave InChI |
DQYACEDUQHWXQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















